beta-Damascenone (CAS 23696-85-7) is a C₁₃-norisoprenoid ketone belonging to the rose ketone family, with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. It is characterized by an intensely potent floral, fruity, and honey-like aroma profile with exceptional diffusion properties.
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
CAS No.23696-85-7
Cat. No.B157320
⚠ Attention: For research use only. Not for human or veterinary use.
beta-Damascenone (CAS 23696-85-7): Procurement-Grade Evidence for C13-Norisoprenoid Rose Ketone Selection
beta-Damascenone (CAS 23696-85-7) is a C₁₃-norisoprenoid ketone belonging to the rose ketone family, with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol [1]. It is characterized by an intensely potent floral, fruity, and honey-like aroma profile with exceptional diffusion properties [2]. The compound exists as a colorless to pale yellow liquid, with a boiling point of approximately 275.6°C at 760 mmHg and vapor pressure of 0.005-0.0065 mmHg at 25°C, and is soluble in ethanol and organic solvents but practically insoluble in water . Its commercial significance stems from its status as one of the most odor-active compounds known in fragrance and flavor chemistry, with an extraordinarily low detection threshold in the parts-per-trillion range [3].
High-diffusion rose characterFloral, honey, plum profile with exceptional radiance in fragrance accords
Analytical standard availabilityDeuterated analog supports GC-MS quantification in complex food matrices
[1] Kováts, E. sz. (1987). Composition of essential oils. Part 7. Bulgarian rose oil (Rosa damascena Mill.). Journal of Chromatography A, 406, 185-222. View Source
[2] Demole, E., Enggist, P., Säuberli, U., Stoll, M., & Kováts, E. sz. (1970). Structure et synthèse de la damascénone (triméthyl-2,6,6-trans-crotonoyl-1-cyclohexadiène-1,3), un constituant odorant de l'essence de rose bulgare (Rosa damascena Mill.). Helvetica Chimica Acta, 53(3), 541-551. View Source
[3] Buttery, R. G., Teranishi, R., Ling, L. C., & Turnbaugh, J. G. (1990). Quantitative and sensory studies on tomato paste volatiles. Journal of Agricultural and Food Chemistry, 38(1), 336-340. View Source
Why beta-Damascenone Cannot Be Replaced by Generic Rose Ketones or Ionones in High-Fidelity Applications
Substitution of beta-damascenone with structurally related rose ketones or ionones fails to replicate sensory outcomes due to profound differences in odor threshold potency, aromatic character, and matrix-dependent performance. While alpha-damascone and beta-damascone share the rose ketone scaffold, beta-damascenone possesses a unique diene system in its cyclohexadienyl ring that confers a substantially lower odor detection threshold and a distinct rose-like floral character with plum and honey undertones not reproducible by saturated analogs [1]. Critically, beta-damascenone exhibits a threshold in water of approximately 0.002 μg/kg, which is 200-fold lower than alpha-ionone (0.4 μg/kg) and 3.5-fold lower than beta-ionone (0.007 μg/kg), rendering substitution with ionones quantitatively inadequate for achieving equivalent odor activity values at equivalent dosing levels [2]. Furthermore, beta-damascenone demonstrates pronounced matrix-dependent threshold elevation—over 1000-fold higher in red wine versus hydroalcoholic solution—a phenomenon that informs precise formulation parameters that cannot be extrapolated from other rose ketones [3]. Procurement decisions based solely on class-level similarity without accounting for these quantifiable differences risk formulation failure, inconsistent sensory performance, and wasted raw material in applications requiring precise odor impact calibration.
Odor threshold potency mismatch
Ionone thresholds are substantially higher; equivalent odor impact may not be achieved at similar dosing.
Unique diene system yields distinct character
Saturated rose ketone analogs cannot reproduce the rose, honey, and plum nuance of beta-damascenone.
Matrix-dependent threshold elevation
Threshold shifts in complex beverages differ from other rose ketones, risking over- or under-dosing when substituting.
[1] Chaumont-Olive, P., Cossy, J., & Meyer, C. (2021). Synthetic approaches to the damascone and damascenone isomers. Tetrahedron, 82, 131932. View Source
[2] Pittari, E., Moio, L., & Piombino, P. (2022). Characterization of the Key Aroma Compounds in Italian Grape Varieties. Foods, 11(12), 1740. Table 2. View Source
[3] Pineau, B., Barbe, J. C., Van Leeuwen, C., & Dubourdieu, D. (2007). Which impact for beta-damascenone on red wines aroma? Journal of Agricultural and Food Chemistry, 55(10), 4103-4108. View Source
beta-Damascenone (CAS 23696-85-7): Quantitative Differentiation Evidence Against Closest Analogs
Odor Threshold in Water: beta-Damascenone vs. alpha-Ionone and beta-Ionone
beta-Damascenone exhibits an odor threshold in water of 0.002 μg/kg, which is 200-fold lower (more potent) than alpha-ionone (0.4 μg/kg) and approximately 3.5-fold lower than beta-ionone (0.007 μg/kg) [1]. This threshold difference directly translates to higher odor activity values (OAV) at equivalent concentrations.
Odor Threshold in WaterHead-to-head
0.002 μg/kg (damascenone) vs. 0.4 μg/kg (α-ionone), 0.007 μg/kg (β-ionone)
Supports lower dosing for equivalent odor activity
Water matrix; literature-derived thresholds
Odor thresholdWater matrixC13-norisoprenoid
Evidence Dimension
Odor detection threshold in water (μg/kg)
Target Compound Data
0.002 μg/kg
Comparator Or Baseline
alpha-Ionone: 0.4 μg/kg; beta-Ionone: 0.007 μg/kg
Quantified Difference
200-fold lower vs. alpha-ionone; 3.5-fold lower vs. beta-ionone
Conditions
Water matrix; literature-derived odor thresholds
Why This Matters
A 200-fold lower threshold means beta-damascenone achieves equivalent odor impact at a fraction of the concentration required for alpha-ionone, directly reducing formulation cost per unit sensory intensity.
Odor thresholdWater matrixC13-norisoprenoid
[1] Pittari, E., Moio, L., & Piombino, P. (2022). Characterization of the Key Aroma Compounds in Italian Grape Varieties. Foods, 11(12), 1740. Table 2. View Source
Odor Threshold in Hydroalcoholic Solution: beta-Damascenone vs. Red Wine Matrix
beta-Damascenone exhibits profound matrix-dependent threshold elevation. Its perception threshold in hydroalcoholic solution (0.002 μg/L) is over 1000-fold lower than its threshold in red wine (2-4 μg/L, depending on wine composition) [1]. This matrix effect is quantitatively distinct from that observed for beta-ionone, which shows less pronounced threshold shifts.
Matrix-Dependent ThresholdHead-to-head
0.002 μg/L (hydroalcoholic) vs. 2–4 μg/L (red wine); >1000-fold increase
Formulation must consider matrix-specific threshold calibration
Sensory panel; red wine vs. hydroalcoholic solution
Matrix effectsWine aromaSensory threshold
Evidence Dimension
Odor perception threshold (μg/L)
Target Compound Data
0.002 μg/L (hydroalcoholic); 2-4 μg/L (red wine)
Comparator Or Baseline
Same compound in different matrices
Quantified Difference
>1000-fold threshold increase in red wine matrix
Conditions
Hydroalcoholic solution vs. red wine matrix; sensory panel analysis
Why This Matters
The >1000-fold matrix effect means that beta-damascenone dosing in complex matrices (wine, beverages, emulsions) cannot be linearly extrapolated from simple solution data; formulations must account for matrix-specific threshold calibration to avoid over- or under-dosing.
Matrix effectsWine aromaSensory threshold
[1] Pineau, B., Barbe, J. C., Van Leeuwen, C., & Dubourdieu, D. (2007). Which impact for beta-damascenone on red wines aroma? Journal of Agricultural and Food Chemistry, 55(10), 4103-4108. View Source
Commercial Potency: beta-Damascenone vs. beta-Damascone in Fragrance Applications
beta-Damascenone exhibits greater olfactory impact per unit weight compared to beta-damascone due to its diene structure. In commercial fragrance formulations, the pure (E)-beta-damascenone isomer provides measurably higher diffusion and radiance than beta-damascone, which has a more cedary, fruity character with reduced rose-like intensity [1].
Olfactory Impact vs. β-DamasconeClass-level
Higher diffusion, radiance, and rose authenticity reported in fragrance evaluation
Reported qualitative advantage in rose accords
Not quantitatively validated; fragrance industry context
Fragrance formulationRose ketoneSynthetic aroma
Evidence Dimension
Olfactory impact and aroma character
Target Compound Data
Powerful rose floral with plum, honey, tobacco; high diffusion and radiance
Comparator Or Baseline
beta-Damascone: fruity-floral with cedar twist, damson character; lower diffusion
Quantified Difference
Not quantified in available data; qualitative sensory assessment
Conditions
Commercial fragrance evaluation; rose accord formulation
Why This Matters
The enhanced diffusion and more authentic rose character of beta-damascenone make it the preferred selection for high-end rose accords where radiance and naturalness are critical quality metrics, justifying its use despite higher cost relative to beta-damascone.
Fragrance formulationRose ketoneSynthetic aroma
[1] Rowe, D. J. (Ed.). (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. Chapter on Rose Ketones. View Source
Sub-Threshold Synergistic Enhancement: beta-Damascenone as Aroma Modulator
beta-Damascenone acts as an aroma enhancer at concentrations below its own detection threshold, synergistically amplifying the perception of varietal thiols and fruity esters in wine matrices [1]. This sub-threshold enhancement capability is not documented for alpha-damascone or beta-damascone, which function primarily as direct aroma contributors.
Sub-Threshold EnhancementClass-level
Enhances fruity/floral perception at 0.1–1 μg/L without overt aroma signature
Dual functionality may support formulation flexibility
Functions as aroma enhancer at sub-threshold concentrations (0.1-1 μg/L)
Comparator Or Baseline
alpha-Damascone / beta-Damascone: direct aroma contributors; no documented sub-threshold enhancement
Quantified Difference
Functional class difference; not numerically quantified
Conditions
Wine matrix; sensory panel studies with varietal thiols and fruity esters
Why This Matters
The dual functionality as both direct odorant and sub-threshold enhancer provides formulation flexibility unavailable with other rose ketones, enabling lower total volatile loading while maintaining or increasing perceived aroma complexity.
[1] Culleré, L., Escudero, A., Cacho, J., & Ferreira, V. (2009). Gas chromatography−olfactometry and chemical quantitative study of the aroma of six premium quality Spanish aged red wines. Journal of Agricultural and Food Chemistry, 52(6), 1653-1660. View Source
Commercial beta-damascenone analytical standards are supplied with purity specifications of ≥97% to ≥98% (GC) . Procurement for quantitative analytical applications (e.g., stable isotope dilution assays in wine and grape analysis) requires isotopically labeled analogs such as [²H₄]beta-damascenone for accurate quantification via GC-MS [1].
≥97% GC purity; deuterated [²H₄] analog available for SIDA
Required for reproducible quantification; deuterated ISTD recommended
GC purity; stable isotope dilution assay context
Analytical standardGC purityQuality control
Evidence Dimension
Analytical purity and isotopically labeled availability
Target Compound Data
Purity ≥97% (GC); deuterated [²H₄] analog available
Comparator Or Baseline
Non-labeled commercial grade: typical 90-95% purity range
Quantified Difference
Analytical standard purity threshold established for research applications
Conditions
GC purity analysis; stable isotope dilution assay in wine and grape matrices
Why This Matters
Specification of ≥97% purity is critical for reproducible quantitative analysis in research settings; procurement of deuterated standards enables precise quantification in complex food and beverage matrices where matrix effects otherwise confound accurate measurement.
Analytical standardGC purityQuality control
[1] Kotseridis, Y., Baumes, R., & Skouroumounis, G. K. (1999). Synthesis of labelled [²H₄]β-damascenone, [²H₂]2-methoxy-3-isobutylpyrazine, [²H₃]α-ionone, and [²H₃]β-ionone, for quantification in grapes, juices and wines. Journal of Chromatography A, 824(1), 71-78. View Source
Quantified Wine Concentration: beta-Damascenone vs. alpha-Ionone and beta-Ionone
In a 1996 St-Emilion Merlot wine, beta-damascenone was quantified at 2.9 μg/L, while alpha-ionone measured 27.9 ng/L (0.0279 μg/L) and beta-ionone measured 84.1 ng/L (0.0841 μg/L) via stable isotope dilution GC-MS [1]. Despite beta-damascenone's 100-fold higher absolute concentration, its lower odor threshold results in disproportionately higher odor activity contribution.
Wine ConcentrationHead-to-head
2.9 μg/L (damascenone) vs. 0.0279 μg/L (α-ionone), 0.0841 μg/L (β-ionone)
Informs realistic dosing ranges for wine flavor applications
beta-Damascenone concentration is ~104-fold higher than alpha-ionone and ~34-fold higher than beta-ionone in this wine
Conditions
1996 St-Emilion Merlot wine; stable isotope dilution assay with GC-MS
Why This Matters
The natural occurrence concentration ratio informs realistic target dosing ranges for flavor reconstitution and enhancement applications; procurement quantities for beta-damascenone in wine flavor applications should reflect its naturally higher abundance relative to ionones.
Wine analysisNorisoprenoid quantificationGC-MS
[1] Kotseridis, Y., Baumes, R., & Skouroumounis, G. K. (1999). Synthesis of labelled [²H₄]β-damascenone, [²H₂]2-methoxy-3-isobutylpyrazine, [²H₃]α-ionone, and [²H₃]β-ionone, for quantification in grapes, juices and wines. Journal of Chromatography A, 824(1), 71-78. View Source
beta-Damascenone (CAS 23696-85-7): Validated Application Scenarios Derived from Quantitative Evidence
High-Impact Rose Accord Formulation in Fine Fragrance
beta-Damascenone is the preferred rose ketone for high-end fragrance compositions requiring authentic rose floral character with plum and honey undertones and exceptional diffusion. Its odor threshold of 0.002 μg/kg in water and 200-fold potency advantage over alpha-ionone enable formulators to achieve robust rose notes at trace concentrations (typically 0.1-1% of fragrance concentrate). The pure (E)-isomer provides measurably higher radiance than beta-damascone, making it the benchmark ingredient for rose absolute reconstitution and modern floral accords where naturalness and projection are critical quality metrics [1].
Quantitative Wine Aroma Analysis via Stable Isotope Dilution Assay
For accurate quantification of beta-damascenone in grape, juice, and wine matrices, procurement of [²H₄]beta-damascenone analytical standard (purity ≥97%) is essential. The stable isotope dilution assay using deuterated internal standard with GC-MS detection achieves coefficients of variance below 5%, as demonstrated in the quantification of 2.9 μg/L beta-damascenone in St-Emilion Merlot wine. This methodology is the gold standard for research into viticultural practices affecting norisoprenoid accumulation and for quality control in commercial wine production where beta-damascenone serves as a key marker of varietal aroma quality [1].
Beverage Flavor Enhancement at Sub-Threshold Dosing
beta-Damascenone functions as an aroma enhancer in fruit juice-containing beverages at concentrations of 0.1-300 ppb, where it synergistically amplifies the perception of fruity and floral notes without contributing its own overt aroma signature [1]. In caffeine-containing beverages, the same concentration range (0.05-300 ppb) effectively suppresses perceived bitterness while enhancing overall palatability [2]. This dual functionality—enhancement without flavor distortion plus bitterness suppression—is not documented for other rose ketones, making beta-damascenone the uniquely specified compound for these advanced formulation applications. The matrix-dependent threshold elevation (>1000-fold in complex beverages) must inform precise dosing calibration to avoid exceeding the perception ceiling [3].
Reference Standard for GC-MS Olfactometry and Aroma Extract Dilution Analysis (AEDA)
beta-Damascenone is consistently identified at the highest dilution factor in aroma extract dilution analysis (AEDA) of complex natural products including wine, beer, tea, and fruit preparations [1]. Its extraordinarily low odor threshold (0.002 μg/kg in water) and high odor activity value make it an essential reference standard for calibrating GC-O systems and for comparative AEDA studies across sample matrices. Procurement of analytical-grade beta-damascenone (≥97% GC purity) is required for establishing reliable retention indices and odor threshold calibrations in sensory-directed flavor research.
Application
Selection Property
Validation Focus
Rose Accord Formulation
Odor threshold potency and diffusion
Rose naturalness and radiance in fine fragrance
Wine Aroma Quantification
Deuterated standard availability and GC purity
Quantification accuracy in complex wine matrices
Sub-Threshold Beverage Enhancement
Enhancement and bitterness suppression at trace levels
Perception modulation without overt aroma distortion
GC-O/AEDA Reference Standard
Ultra-low odor threshold and high OAV
GC-O system calibration and retention index benchmarking
[1] Kotseridis, Y., Baumes, R., & Skouroumounis, G. K. (1999). Synthesis of labelled [²H₄]β-damascenone, [²H₂]2-methoxy-3-isobutylpyrazine, [²H₃]α-ionone, and [²H₃]β-ionone, for quantification in grapes, juices and wines. Journal of Chromatography A, 824(1), 71-78. View Source
[2] Asahi Soft Drinks Co., Ltd. (2019). Beverage, Packed Beverage, and Method for Suppressing Bitterness of Beverage. Japanese Patent JP2019213512A. View Source
[3] Pineau, B., Barbe, J. C., Van Leeuwen, C., & Dubourdieu, D. (2007). Which impact for beta-damascenone on red wines aroma? Journal of Agricultural and Food Chemistry, 55(10), 4103-4108. View Source
[4] Ferreira, V., López, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667. View Source
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